molecular formula C10H18O2 B12587911 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- CAS No. 646994-42-5

2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)-

Cat. No.: B12587911
CAS No.: 646994-42-5
M. Wt: 170.25 g/mol
InChI Key: LOSDSRQJLXVRBF-SECBINFHSA-N
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Description

2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- is an organic compound with the molecular formula C10H18O2. It is a derivative of heptyne, characterized by the presence of a triple bond between the second and third carbon atoms, as well as two methoxy groups and a methyl group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 4-methyl-2-pentyne with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: Formation of 4-methyl-2-heptanone or 4-methylheptanoic acid.

    Reduction: Formation of 4-methyl-2-heptene or 4-methylheptane.

    Substitution: Formation of 4-methyl-2-heptyl halides or amines.

Scientific Research Applications

2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Heptyne: A simpler alkyne without the methoxy and methyl groups.

    4-Methyl-2-pentyne: Lacks the methoxy groups present in 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)-.

    2-Heptyne, 4-methyl: Similar structure but without the methoxy groups.

Uniqueness

2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential biological activity.

Properties

CAS No.

646994-42-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4S)-7,7-dimethoxy-4-methylhept-2-yne

InChI

InChI=1S/C10H18O2/c1-5-6-9(2)7-8-10(11-3)12-4/h9-10H,7-8H2,1-4H3/t9-/m1/s1

InChI Key

LOSDSRQJLXVRBF-SECBINFHSA-N

Isomeric SMILES

CC#C[C@@H](C)CCC(OC)OC

Canonical SMILES

CC#CC(C)CCC(OC)OC

Origin of Product

United States

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